Methyl-13C-benzene
Overview
Description
Methyl-13C-benzene is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biodegradation Studies
Methyl-13C-benzene has been used to study the anaerobic metabolism of benzene, particularly in nitrate-reducing and methanogenic cultures. These studies have provided insights into the biodegradation pathways of benzene, suggesting initial methylation to toluene followed by transformation to benzoate. The use of 13C6-benzene has enabled detailed analysis of the metabolic pathways in these cultures, highlighting the role of methylation in benzene biodegradation (Ulrich, Beller, & Edwards, 2005).
Catalytic Reactions
Research has also focused on the methylation of toluene with methanol over various catalysts, using isotopic labeling to understand the reaction mechanisms. Studies have used this compound to analyze the product distribution and isotopic composition, providing insights into the catalytic activity and mechanisms involved in the conversion of methanol to hydrocarbons (Mikkelsen, Rønning, & Kolboe, 2000).
Environmental Monitoring
This compound is also used in environmental science, particularly for assessing biodegradation potential in contaminated sites. Biotraps amended with 13C-labeled benzene or toluene have been deployed in contaminated aquifers to monitor and confirm biodegradation by indigenous microorganisms. This approach is significant for determining the fate of organic contaminants in natural environments (Geyer et al., 2005).
Methylation Studies
Studies have shown that direct methylation of benzene with methane is possible under certain conditions. This compound has been used in these studies to understand the incorporation of methyl groups into benzene and xylenes, elucidating the pathways and mechanisms involved in such chemical reactions (He et al., 1995).
NMR Spectroscopy Studies
This compound has been utilized in nuclear magnetic resonance (NMR) studies to understand the effects of collision interactions on 13C nuclear magnetic shielding in various solvents. These studies contribute to the understanding of molecular interactions and solvent effects on chemical properties (Jackowski, 1984).
Mechanism of Action
Target of Action
Methyl-13C-benzene, also known as (113C)methylbenzene, is primarily used in the field of chemistry for structural determination and conformational analysis . Its primary targets are the molecular structures that it helps to elucidate.
Mode of Action
This compound interacts with its targets through nuclear magnetic resonance (NMR) spectroscopy . The 13C nucleus of the compound is detected in the NMR, providing valuable information about the structure and conformation of the molecule .
Biochemical Pathways
The use of this compound doesn’t directly affect biochemical pathways. By using stable isotope resolved metabolomics (SIRM), scientists can observe the dynamic enrichment of 13C-metabolites in various biochemical pathways .
Pharmacokinetics
Its distribution within a molecular structure can be determined using 13c nmr spectroscopy .
Result of Action
The result of this compound’s action is the generation of detailed information about the structure and conformation of organic compounds . For example, the number of signals in a 13C NMR spectrum is related to the number of nonequivalent carbons in the chemical structure of the compound .
Action Environment
The action of this compound is influenced by the environment in which the NMR spectroscopy is conducted. Factors such as the magnetic field strength, temperature, and solvent can affect the resolution and accuracy of the results .
Properties
IUPAC Name |
(113C)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480404 | |
Record name | Methyl-13C-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-23-9 | |
Record name | Methyl-13C-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6933-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.